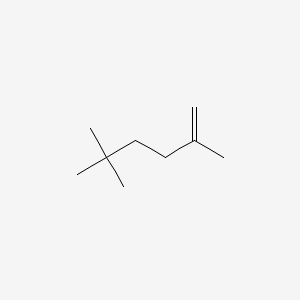
2,5,5-Trimethyl-1-hexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,5-Trimethyl-1-hexene is an organic compound with the molecular formula C₉H₁₈. It is a branched alkene, characterized by the presence of a double bond between the first and second carbon atoms in the chain. This compound is also known by its IUPAC name, 1-Hexene, 2,5,5-trimethyl-.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5,5-Trimethyl-1-hexene can be synthesized through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2,5,5-trimethyl-1-hexanol using an acid catalyst such as sulfuric acid. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.
Alkylation Reactions: Another method involves the alkylation of isobutene with isobutylene in the presence of a strong acid catalyst like hydrofluoric acid.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2,5,5-Trimethyl-1-hexene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Hydrogenation: The double bond in this compound can be hydrogenated to form 2,5,5-trimethylhexane.
Halogenation: It reacts with halogens such as chlorine or bromine to form dihalogenated products.
Polymerization: Under specific conditions, it can undergo polymerization to form polyalkenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Hydrogenation: Typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Halogenation: Halogenation reactions often use halogen gases (Cl₂, Br₂) in the presence of light or a catalyst.
Major Products
Oxidation: Alcohols, ketones, carboxylic acids.
Hydrogenation: 2,5,5-Trimethylhexane.
Halogenation: Dihalogenated alkanes.
Wissenschaftliche Forschungsanwendungen
2,5,5-Trimethyl-1-hexene has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 2,5,5-Trimethyl-1-hexene depends on the specific reaction it undergoes. For example:
Oxidation: The double bond is attacked by the oxidizing agent, leading to the formation of an epoxide intermediate, which further reacts to form the final oxidized product.
Hydrogenation: The double bond is reduced by the addition of hydrogen atoms, facilitated by the metal catalyst.
Halogenation: The double bond reacts with halogen molecules, forming a cyclic halonium ion intermediate, which is then attacked by a halide ion to form the dihalogenated product.
Vergleich Mit ähnlichen Verbindungen
2,5,5-Trimethyl-1-hexene can be compared with other similar alkenes, such as:
1-Hexene: A straight-chain alkene with a similar molecular formula but without branching.
2-Methyl-1-pentene: A branched alkene with a different branching pattern.
3,3-Dimethyl-1-butene: Another branched alkene with a different structure.
Uniqueness
This compound is unique due to its specific branching pattern, which influences its physical and chemical properties, such as boiling point, reactivity, and steric effects in reactions.
Eigenschaften
IUPAC Name |
2,5,5-trimethylhex-1-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-8(2)6-7-9(3,4)5/h1,6-7H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQMYJAPIDGHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338012 |
Source


|
| Record name | 2,5,5-Trimethyl-1-hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62185-56-2 |
Source


|
| Record name | 2,5,5-Trimethyl-1-hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol](/img/structure/B13938161.png)
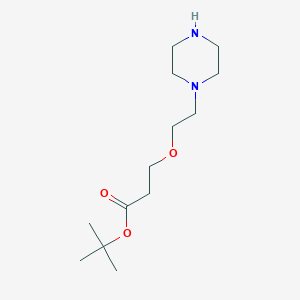
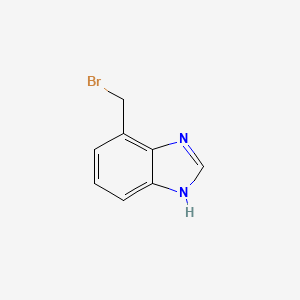
![2-(4-Methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one](/img/structure/B13938184.png)
![n-(2,6-Dimethylphenyl)-1-methyl-4-[(4-phenylquinazolin-2-yl)amino]-1h-imidazole-2-carboxamide](/img/structure/B13938191.png)
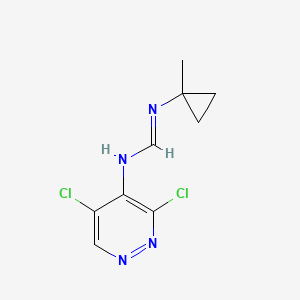

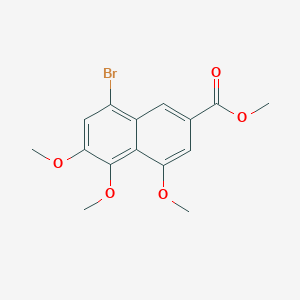


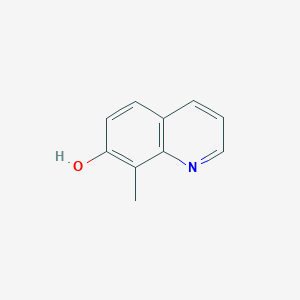
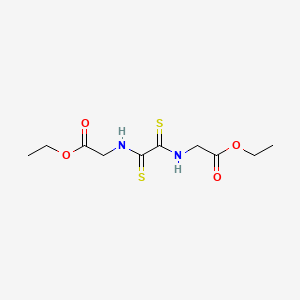
![1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanone](/img/structure/B13938248.png)

